molecular formula C25H24O12 B190392 3,4-Dicaffeoylquinic acid CAS No. 14534-61-3

3,4-Dicaffeoylquinic acid

Cat. No. B190392
CAS RN: 14534-61-3
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-PSEXTPKNSA-N
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Description

3,4-Dicaffeoylquinic acid (3,4-DCQA) is a polyphenol with diverse biological activities12. It has been found to inhibit acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner12. It also reduces the mutagenicity of Trp-P-1 against S. typhimurium1.



Synthesis Analysis

3,4-Dicaffeoylquinic acid can be extracted from plants that contain the compound, followed by purification and crystallization3. Additionally, it can be synthesized through chemical methods3. In a study, the transcription factor AtMYB11 was found to regulate flavonoid and caffeoylquinic acid biosynthesis in tomato and tobacco plants4.



Molecular Structure Analysis

The molecular formula of 3,4-Dicaffeoylquinic acid is C25H24O125. It has a caffeoyl moiety attached with a hexacyclic quinic acid in its structure6. NMR spectroscopy combined with quantum chemical calculations have been used to investigate the structural features of complexes formed by 3,4-Dicaffeoylquinic acid7.



Chemical Reactions Analysis

3,4-Dicaffeoylquinic acid has been found to exhibit strong antioxidant activities, as demonstrated by DPPH and ABTS free-radical-scavenging activities18. It also shows significant anti-hepatitis B activity9. Major metabolic reactions include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, sulphate conjunction, and glucuronide conjunction10.



Physical And Chemical Properties Analysis

3,4-Dicaffeoylquinic acid is a crystalline solid1. Its solubility varies in different solvents: DMF: 71 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 25 mg/ml1.


Scientific Research Applications

Metabolite Profiling and Pharmacological Properties

3,4-Dicaffeoylquinic acid (3,4-DiCQA) demonstrates a range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antiviral, anticancer, hypoglycemic, hypotensive, and hepatoprotective properties. Studies using ultra-high performance liquid chromatography and linear ion trap-orbitrap mass spectrometry have identified various metabolites of 3,4-DiCQA in animal models, elucidating its metabolic profile in vivo. Major metabolic reactions include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, sulphate conjunction, and glucuronide conjunction (Yuan-zheng Zhao et al., 2021).

Anti-Hepatitis B Virus Effect

3,4-Dicaffeoylquinic acid exhibits significant anti-hepatitis B activity. It improves hepatocyte viability and notably inhibits the production of hepatitis B surface antigen and e antigen in vitro. It also significantly decreases the content of hepatitis B virus covalently closed circular DNA in HepG2.2.15 cells and increases the expression of heme oxygenase-1, suggesting its potential for therapeutic use against hepatitis B (Yi-Hang Wu et al., 2012).

Antioxidant Activity and Structural Analysis

3,4-Dicaffeoylquinic acid is part of the chlorogenic acid group, known for potent antioxidant activity. Studies have investigated the radical scavenging properties of its geometric isomers, revealing significant insights into its antioxidative mechanisms. These findings are crucial for understanding the health benefits associated with dietary intake of foods rich in chlorogenic acids (Mpho Makola et al., 2016).

Biotransformation and Health Implications

Research on the biotransformation of 3,4-Dicaffeoylquinic acid derivatives has shown their transformation into various metabolites by human intestinal flora. These metabolites have been assessed for their inhibitory activity on nitric oxide production and their antioxidant activities, underscoring the compound's potential health benefits and implications for dietary intake (Xiu-wei Yang et al., 2013).

properties

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-PSEXTPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4,5-Dicaffeoylquinic acid

CAS RN

14534-61-3, 89886-31-7
Record name 3,4-Di-O-caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 238 °C
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,290
Citations
J Choi, JK Park, KT Lee, KK Park, WB Kim… - Journal of medicinal …, 2005 - liebertpub.com
In Vivo Antihepatotoxic Effects of Ligularia fischeri var. spiciformis and the Identification of the Active Component, 3,4-Dicaf Page 1 JOURNAL OF MEDICINAL FOOD J Med Food 8 (3) …
Number of citations: 73 www.liebertpub.com
T Takemura, T Urushisaki, M Fukuoka… - Evidence-Based …, 2012 - hindawi.com
Brazilian green propolis water extract (PWE) and its chemical components, caffeoylquinic acids, such as 3,4-dicaffeoylquinic acid (3,4-diCQA), act against the influenza A virus (IAV) …
Number of citations: 57 www.hindawi.com
MY Choi, HJ Park - Korean Journal of Plant Resources, 2007 - koreascience.kr
The plant Ligularia fischeri var. spiciformis (Compositae) is a candidate for available functional foods. It has been used to treat diabetes mellitus and rheumatoid arthritis. We have …
Number of citations: 11 koreascience.kr
YJ Hyun, MJ Piao, KA Kang, YS Ryu, AX Zhen… - Journal of Functional …, 2019 - Elsevier
Skin is exposed to several harmful environmental effects including ultraviolet B (UVB) and air pollution, the most harmful component of which is particulate matter (PM). Damaging …
Number of citations: 11 www.sciencedirect.com
JW Choi, JK Park, KT Lee, KK Park, WB Kim… - Natural Product …, 2004 - koreascience.kr
To find the action mechanism of the MeOH extract (LFS) of Ligularia fischeri var. spiciformis herbs (Compositae) and its active component, 3, 4-dicaffeoylquinic acid (DCQA) on …
Number of citations: 10 koreascience.kr
CF Hsieh, YL Chen, GH Lin, YF Chan… - Journal of …, 2022 - Am Soc Microbiol
While infections by enterovirus A71 (EV-A71) are generally self-limiting, they can occasionally lead to serious neurological complications and death. No licensed therapies against EV-…
Number of citations: 2 journals.asm.org
A Randy, M Kim, CW Nho - Journal of Functional Foods, 2016 - Elsevier
This study revealed the activity of a Ligularia fischeri extract (LFE) and its constituents to protect against obesity-induced NAFLD using in vitro and in vivo models. In HepG2 cells, LFE …
Number of citations: 12 www.sciencedirect.com
JY Kim, JY Cho, YK Ma, KY Park, SH Lee, KS Ham… - Food Chemistry, 2011 - Elsevier
Two novel antioxidant compounds, isoquercitrin 6″-O-methyloxalate (6) and methyl 4-caffeoyl-3-dihydrocaffeoyl quinate (salicornate, 7), were isolated from Salicornia herbacea L.. Six …
Number of citations: 153 www.sciencedirect.com
S Hong, T Joo, JW Jhoo - Food Science and Biotechnology, 2015 - Springer
A potent anti-inflammatory compound was isolated and identified from leaves of Ligularia fischeri. The ethyl acetate fraction was used for purification of the compound and yielded 3,5-…
Number of citations: 78 link.springer.com
A Alcázar Magaña, N Kamimura… - The plant …, 2021 - Wiley Online Library
Caffeoylquinic acids (CQAs) are specialized plant metabolites we encounter in our daily life. Humans consume CQAs in mg‐to‐gram quantities through dietary consumption of plant …
Number of citations: 84 onlinelibrary.wiley.com

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